Product packaging for 4-Fluoro-7-methoxybenzo[D]thiazole(Cat. No.:)

4-Fluoro-7-methoxybenzo[D]thiazole

Cat. No.: B8797561
M. Wt: 183.20 g/mol
InChI Key: WQKPGLBDBBMIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-7-methoxybenzo[d]thiazole (CAS 1402003-95-5) is a fluorinated and methoxylated benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C 8 H 6 FNOS and a molecular weight of 183.20 . The benzothiazole scaffold is a privileged structure in pharmaceutical research, known for its wide spectrum of biological activities and presence in several pharmacologically active molecules . While specific biological data for this exact analogue is limited in the public domain, its structural features align with highly investigated chemotypes. Substituted benzothiazoles, particularly those with methoxy and fluoro substituents, are frequently explored as core structures in the development of novel anticancer agents . Research on similar compounds has demonstrated potent antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, with mechanisms of action involving the inhibition of tubulin polymerization, a critical target in anticancer therapy . Furthermore, the benzothiazole nucleus is a recognized scaffold in the design of antimicrobials, with derivatives showing promise as inhibitors of bacterial enzymes like DNA gyrase and FabH, which are essential for bacterial replication and survival . This compound serves as a versatile chemical intermediate for synthesizing more complex molecules, such as thiazole-containing conjugates, for structure-activity relationship (SAR) studies and high-throughput screening . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNOS B8797561 4-Fluoro-7-methoxybenzo[D]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

4-fluoro-7-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6FNOS/c1-11-6-3-2-5(9)7-8(6)12-4-10-7/h2-4H,1H3

InChI Key

WQKPGLBDBBMIQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)N=CS2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 7 Methoxybenzo D Thiazole and Its Analogues

De Novo Synthetic Routes to 4-Fluoro-7-methoxybenzo[d]thiazole

The de novo construction of the this compound framework relies on building the heterocyclic system from precursors that already contain the desired fluoro and methoxy (B1213986) substituents on the benzene (B151609) ring.

Cyclization Reactions for Benzothiazole (B30560) Ring Formation

The formation of the benzothiazole ring is most commonly achieved through the cyclization of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile. Several established methods are applicable for the synthesis of substituted benzothiazoles. researchgate.netresearchgate.net

One of the most versatile methods involves the condensation of a 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. researchgate.net For instance, reaction with an aldehyde followed by oxidation, or direct condensation with a carboxylic acid or acyl chloride, yields the corresponding 2-substituted benzothiazole. nih.gov Another prominent approach is the Jacobsen cyclization, which involves the potassium ferricyanide-mediated oxidative cyclization of thiobenzanilides. nih.gov This method is particularly effective for synthesizing 2-arylbenzothiazoles. researchgate.net Other strategies include reactions with isothiocyanates, carbon disulfide, or the use of metal catalysts to facilitate the C-S and C-N bond formations. researchgate.net

Introduction of Fluoro and Methoxy Groups during Cyclization

The synthesis of this compound necessitates a precursor that contains the fluoro and methoxy groups at the correct positions on the aromatic ring, which is then carried through the cyclization process. The key intermediate for many synthetic routes would be 2-amino-3-fluoro-6-methoxythiophenol.

While direct synthesis of this specific intermediate is not widely documented, a plausible synthetic route can be proposed starting from a more common chemical, such as 3-fluoro-6-methoxyaniline. The synthesis would involve the introduction of a thiol (or a protected thiol) group ortho to the amino group. This can be a multi-step process, potentially involving ortho-lithiation followed by reaction with a sulfur electrophile, or a Newman-Kwart rearrangement.

An alternative strategy involves the cyclization of appropriately substituted anilines. For example, the reaction of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate (B1210189) can be used to synthesize 2-amino-6-fluoro-7-chlorobenzothiazole, demonstrating that substituted anilines are viable precursors for complex benzothiazoles. nih.gov A similar approach, starting with a 2,5-disubstituted aniline (B41778) (containing fluoro and methoxy groups), could be envisioned to regioselectively yield the desired 4,7-substituted benzothiazole.

Regioselective Synthesis Strategies for Substituted Benzothiazoles

Achieving the specific 4-fluoro-7-methoxy substitution pattern is a challenge of regioselectivity. When starting with a monosubstituted benzene ring, the introduction of subsequent groups is governed by the directing effects of the existing substituent. In the case of a disubstituted precursor like a fluoro-methoxyaniline, the directing effects of all three groups (amino, fluoro, and methoxy) must be considered for any subsequent electrophilic substitution, making precise control difficult.

Therefore, the most effective strategies for regioselective synthesis involve starting with precursors where the desired substitution pattern is already established. For instance, a synthetic route could begin with a molecule like 2-fluoro-5-methoxyphenol, which can be nitrated, reduced, and converted into the key 2-amino-3-fluoro-6-methoxythiophenol intermediate.

Modified versions of the Jacobsen cyclization have been developed to control the formation of specific regioisomers. For example, while cyclization of 3-fluorothiobenzanilides can lead to mixtures of 5-fluoro and 7-fluoro isomers, specific modifications to the process can favor the formation of one isomer over the other. nih.gov Similar strategic modifications, potentially involving blocking groups or directed ortho-metalation, could be applied to ensure the formation of the 4,7-disubstituted product. researchgate.net

Post-Synthetic Functionalization and Derivatization Approaches

Once the this compound core is synthesized, further diversity can be achieved through functionalization reactions on the heterocyclic ring or by modifying the existing substituents.

Substitution Reactions at the Benzothiazole Core

The benzothiazole ring system has distinct sites of reactivity. The C2 position (the carbon atom between the nitrogen and sulfur) is the most reactive site towards functionalization. walisongo.ac.id

C2-H Functionalization: The C-H bond at the C2 position is relatively acidic and can be deprotonated or activated for substitution. A variety of methods exist for the direct C2–H functionalization of the benzothiazole core. This includes palladium-catalyzed cross-coupling reactions, direct arylation, and reactions with nucleophiles following activation. walisongo.ac.id For example, benzothiazoles can be converted into thiazol-2-yl-triphenylphosphonium salts, which then readily react with a wide range of oxygen- and nitrogen-centered nucleophiles to yield C2-ethers and C2-amines under mild conditions. walisongo.ac.id

Table 1: Examples of C2-Functionalization Reactions on Benzothiazole Analogues
Starting BenzothiazoleReagents and ConditionsProductReference
Benzothiazole1. Triphenylphosphine, Triflic anhydride, Base 2. Methanol2-Methoxybenzothiazole walisongo.ac.id
Benzothiazole1. Triphenylphosphine, Triflic anhydride, Base 2. Aniline2-Anilinobenzothiazole walisongo.ac.id
6-Chlorobenzothiazole1. Triphenylphosphine, Triflic anhydride, Base 2. Phenol6-Chloro-2-phenoxybenzothiazole walisongo.ac.id
BenzothiazoleAryl Halide, Pd Catalyst2-Arylbenzothiazole nih.gov

Substitution on the Benzene Ring: Electrophilic aromatic substitution on the benzene portion of the benzothiazole ring is generally difficult due to the electron-withdrawing nature of the fused thiazole (B1198619) ring, which deactivates the carbocyclic ring towards electrophilic attack. Such reactions, if they occur, typically require harsh conditions.

Modification of the Fluoro Moiety

The carbon-fluorine bond in fluoroaromatic compounds is exceptionally strong, making the fluorine atom a poor leaving group under standard nucleophilic substitution conditions. However, its replacement is possible through nucleophilic aromatic substitution (SNAr), particularly when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. nih.gov

In this compound, the electron-withdrawing nature of the benzothiazole system itself provides some activation. However, the 7-methoxy group is electron-donating, which would deactivate the ring towards nucleophilic attack, making the SNAr reaction challenging. For the substitution to proceed, highly reactive nucleophiles and potentially harsh reaction conditions (high temperature, strong base) would likely be necessary. researchgate.net More advanced methods, such as organic photoredox catalysis, have been developed to enable the SNAr of unactivated fluoroarenes under milder conditions. nih.gov This approach could potentially be applied to replace the fluorine atom in this compound with various nucleophiles like azoles, amines, or carboxylates. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) on Fluoroaromatic Compounds
Fluoroaromatic SubstrateNucleophileConditionsProductReference
4-Fluorobenzaldehyde4-MethoxyphenolK2CO3, DMSO, 140 °C4-(4-Methoxyphenoxy)benzaldehyde researchgate.net
1-Fluoro-4-nitrobenzenePiperidineDMSO, 100 °C1-(4-Nitrophenyl)piperidine
4-FluorotoluenePyrazole (B372694)Organic Photocatalyst, Blue Light1-(p-Tolyl)-1H-pyrazole nih.gov
Poly(4'-fluoro-2,5-benzophenone)PiperidineNMP, K2CO3, 100 °CPoly(4'-piperidino-2,5-benzophenone)

Transformations of the Methoxy Group

The methoxy group at the 7-position of the this compound ring is a versatile handle for synthetic modifications, primarily through its cleavage to the corresponding phenol. This transformation unlocks a key intermediate, 4-fluoro-7-hydroxybenzo[d]thiazole, which can be further functionalized.

O-Demethylation Reactions:

The cleavage of the methyl ether is a common transformation in organic synthesis, often accomplished under stringent conditions. For methoxy-substituted benzothiazoles and related aromatic systems, several reagents are known to be effective.

One of the most widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃) . researchgate.netchem-station.comnih.govnih.gov This strong Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures to control its reactivity. nih.gov While direct literature on the O-demethylation of this compound is scarce, the general reactivity of BBr₃ with methoxy-substituted aromatic compounds suggests its applicability. chem-station.comnih.gov The reaction of methoxy-substituted benzimidazole (B57391) derivatives with BBr₃ has been shown to successfully yield the corresponding hydroxy derivatives, albeit sometimes in low yields due to the formation of byproducts. nih.gov

Other reagents reported for the demethylation of methoxy-substituted benzothiophenes, which are structurally similar to benzothiazoles, include pyridinium (B92312) chloride and boron tribromide. researchgate.net These methods provide access to the corresponding hydroxybenzo[b]thiophenes, which are valuable precursors for further derivatization. researchgate.net

The table below summarizes common reagents used for the O-demethylation of aryl methyl ethers, which are potentially applicable to this compound.

ReagentTypical ConditionsComments
Boron Tribromide (BBr₃)Dichloromethane, -78 °C to room temperatureHighly effective but requires careful handling due to its reactivity and moisture sensitivity. chem-station.comnih.gov
Hydrobromic Acid (HBr)Acetic acid, refluxHarsh conditions, but can be effective for robust substrates. chem-station.com
Aluminum Chloride (AlCl₃)Dichloromethane or neat, heatingA strong Lewis acid, often used in Friedel-Crafts reactions, can also effect demethylation. chem-station.com
Pyridinium ChlorideNeat, high temperatureA less common but effective method for certain substrates. researchgate.net

The resulting 4-fluoro-7-hydroxybenzo[d]thiazole is a valuable intermediate for introducing a variety of functional groups through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

Formation of Conjugates and Hybrid Molecules

The strategic combination of the this compound scaffold with other pharmacophores or functional moieties through covalent linkages can lead to the development of novel conjugates and hybrid molecules with enhanced or entirely new biological activities. The benzothiazole nucleus itself is a component of numerous bioactive compounds, and its derivatization is a common strategy in drug discovery. arkat-usa.org

Strategies for Conjugate and Hybrid Synthesis:

The synthesis of such molecules typically involves the reaction of a functionalized this compound derivative with a complementary functional group on the partner molecule. Common coupling strategies include:

Amide Bond Formation: If the benzothiazole moiety contains a carboxylic acid or an amine, standard peptide coupling reagents (e.g., EDCI, HOBt) can be used to link it to an amine or carboxylic acid on another molecule.

"Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for forming triazole linkages. This can be applied by introducing an azide (B81097) or alkyne functionality onto the benzothiazole scaffold. nih.govscispace.com

Ether or Thioether Linkages: The 7-hydroxy derivative of this compound can be alkylated to form ether-linked conjugates. Similarly, a thiol-functionalized benzothiazole can be used to form thioether linkages.

While specific examples detailing the synthesis of conjugates directly from this compound are not abundant in the surveyed literature, numerous studies describe the synthesis of hybrid molecules containing thiazole or benzothiazole cores. For instance, thiazole and thiadiazole structures have been conjugated to fluoroquinolones to create potent antibacterial agents. nih.gov Similarly, tetrazole-thiazole hybrids have been synthesized and evaluated for their antimicrobial properties. nih.gov The synthesis of these hybrids often involves multi-step sequences, starting with the functionalization of the benzothiazole ring system. arkat-usa.org

The following table provides examples of hybrid molecules synthesized from related thiazole and benzothiazole precursors, illustrating the potential for creating complex molecules based on the this compound scaffold.

Hybrid/Conjugate TypeSynthetic StrategyPotential Application
Thiazole-Triazole Conjugates1,3-Dipolar cycloaddition (Click Chemistry)Antimicrobial
Thiazole-Fluoroquinolone HybridsMulti-step synthesis involving amide couplingAntibacterial
Benzothiazole-Benzimidazole HybridsCondensation reactionsAntimicrobial
Thiazole-Schiff Base DerivativesCondensation of an amino-thiazole with an aldehydeAntimicrobial, Antioxidant

These examples highlight the versatility of the benzothiazole core in the construction of complex molecular architectures with potential therapeutic applications.

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and sustainability. The synthesis and functionalization of this compound and its analogues can benefit significantly from these methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the this compound system, these reactions would typically be performed on a halogenated derivative, such as a 2-bromo or 2-chloro-4-fluoro-7-methoxybenzo[d]thiazole.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. It is a versatile method for forming C-C bonds. While specific examples with this compound are not readily available, the Suzuki-Miyaura coupling of other substituted benzothiazoles has been reported. For instance, 2-(4-bromophenyl)benzo[d]thiazole has been successfully coupled with various arylboronic acids. researchgate.net Microwave-assisted Suzuki-Miyaura couplings have also been developed for the synthesis of 2-arylbenzothiazoles, demonstrating the adaptability of this method to modern synthetic techniques. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes and has been applied to the synthesis of various heterocyclic compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would be particularly useful for functionalizing a halogenated this compound with various amines to generate libraries of compounds for biological screening. The amination of 2-haloimidazoles has been achieved using this methodology. researchgate.net

The table below summarizes key transition metal-catalyzed coupling reactions applicable to functionalized benzothiazoles.

Reaction NameCatalyst/ReagentsBond Formed
Suzuki-Miyaura CouplingPd catalyst, base, organoboron reagentC-C
Heck ReactionPd catalyst, base, alkeneC-C
Buchwald-Hartwig AminationPd catalyst, base, amineC-N

Photoredox Catalysis in Benzothiazole Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. In the context of benzothiazole chemistry, photoredox catalysis has been utilized for both the synthesis of the benzothiazole core and its subsequent functionalization.

Recent studies have demonstrated the direct C-H alkylation of benzothiadiazoles, a related heterocyclic system, using organic photoredox catalysts. acs.org This approach avoids the need for pre-functionalization of the heterocyclic ring. Furthermore, the synthesis of 2-substituted benzothiazoles has been achieved by combining enzymatic catalysis with visible-light photoredox catalysis in a one-pot reaction, offering a highly efficient and environmentally friendly method. nih.gov The photocatalytic process can also be self-sensitized, where the benzothiazole product itself acts as the photocatalyst for the reaction. rsc.org Research has also explored the use of novel organic photosensitizers derived from benzothiazole for near-infrared light-driven reactions. acs.org

Green Chemistry Approaches to Benzothiazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of benzothiazoles, several green methodologies have been developed to replace traditional, often harsh, synthetic routes.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can significantly accelerate reaction rates and improve yields. tandfonline.comtandfonline.com The synthesis of benzothiazole derivatives has been successfully achieved using ultrasound irradiation, often under solvent-free conditions or in green solvents like water or ethanol (B145695). tandfonline.comtandfonline.comnih.gov These methods are advantageous due to shorter reaction times, simpler work-up procedures, and often the ability to recycle the catalyst. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method for accelerating organic reactions. The synthesis of various heterocyclic compounds, including benzothiazole derivatives, has been shown to be significantly faster and higher yielding under microwave conditions compared to conventional heating. orientjchem.org For example, the synthesis of 7-substituted-6-fluoro-benzothiazolo-tetrazole derivatives has been accomplished using microwave assistance. orientjchem.org

These green chemistry approaches offer more sustainable and efficient pathways for the synthesis of this compound and its analogues, aligning with the modern demands of chemical research and production.

Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 7 Methoxybenzo D Thiazole

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole (B30560) Ring

The benzothiazole core is generally considered an electron-rich aromatic system, though less so than benzene (B151609), making it susceptible to electrophilic attack. However, the nature and position of substituents dramatically modulate this reactivity.

The chemical behavior of the benzene portion of 4-Fluoro-7-methoxybenzo[d]thiazole is governed by the competing electronic effects of the methoxy (B1213986) and fluoro groups.

The methoxy group (-OCH3) at the 7-position is a powerful activating group. Through its resonance effect (+R), it donates electron density to the aromatic ring, particularly at the ortho and para positions. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.

Conversely, the fluoro group (-F) at the 4-position is a deactivating group. While it does possess a resonance-donating effect (+R) due to its lone pairs, this is overshadowed by its strong inductive electron-withdrawing effect (-I) owing to its high electronegativity. This net withdrawal of electron density from the ring reduces its reactivity towards electrophiles compared to unsubstituted benzene.

GroupPositionElectronic EffectInfluence on Reactivity
Methoxy (-OCH3)7Strong +R, Weak -IActivating
Fluoro (-F)4Weak +R, Strong -IDeactivating
Thiazole (B1198619) RingFused-I, -RDeactivating

The positions at which electrophiles will attack the benzene ring are directed by the substituents. Both the methoxy and fluoro groups are ortho, para-directors due to their ability to stabilize the cationic intermediate (the arenium ion) through resonance.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are C5 and C6. The powerful activating and ortho, para-directing effect of the C7-methoxy group strongly directs incoming electrophiles to the C6 position (ortho to the methoxy group). The C4-fluoro group also directs ortho and para, which would correspond to the C5 and C7 positions, respectively. However, the strong activation by the methoxy group is generally the dominant directing factor. Therefore, electrophilic substitution is expected to occur preferentially at the C6 position.

The presence of the electron-withdrawing fluoro group makes the benzene ring susceptible to nucleophilic aromatic substitution (SNA_r). The fluorine atom itself can act as a leaving group, particularly when the ring is further activated by other electron-withdrawing groups. In the case of this compound, the electron-withdrawing nature of the thiazole ring and the fluoro group can facilitate the attack of strong nucleophiles at the C4 position, leading to the displacement of the fluoride (B91410) ion. The electron-donating methoxy group at C7 would, however, slightly disfavor this reaction by increasing the electron density of the ring.

Heterocyclic Ring-Opening and Ring-Closure Reactions

The thiazole ring in benzothiazole derivatives can undergo ring-opening reactions under certain conditions. For instance, treatment with strong bases or reducing agents can lead to the cleavage of the C-S or S-N bonds. Oxidative conditions can also promote ring-opening. For example, some benzothiazole derivatives have been shown to undergo oxidative ring-opening to yield acylamidobenzene sulfonic esters. nih.govscirp.org

Conversely, the synthesis of the this compound scaffold itself involves a ring-closure reaction, typically through the condensation of a substituted 2-aminothiophenol (B119425) with a suitable one-carbon synthon. Modern synthetic methodologies often employ transition-metal catalysts to facilitate these cyclization reactions. wjahr.com

Mechanistic Investigations of Key Transformations

Understanding the precise pathways of reactions involving this compound is crucial for optimizing reaction conditions and designing novel derivatives.

Modern analytical techniques are indispensable for elucidating the mechanisms of these complex transformations.

Spectroscopic Methods , such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used to identify and characterize reaction intermediates and final products. For instance, in situ NMR studies can monitor the progress of a reaction in real-time, providing valuable kinetic data. Advanced 2D-NMR techniques can help to unambiguously determine the regiochemistry of substitution reactions. Spectroscopic analysis of related benzothiazole derivatives has been used to characterize their structure and electronic properties. orientjchem.org

Computational Methods , particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms at a molecular level. researchgate.net DFT calculations can be used to:

Model the geometries of reactants, transition states, and products.

Calculate the activation energies for different potential reaction pathways, thereby predicting the most likely mechanism. researchgate.net

Analyze the electronic structure of the molecule, including the distribution of electron density and molecular orbitals, to rationalize its reactivity and regioselectivity. scirp.org

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in the interpretation of experimental results. researchgate.net

For this compound, computational studies can provide detailed insights into how the fluoro and methoxy groups influence the stability of intermediates in both electrophilic and nucleophilic substitution reactions, thus explaining the observed regioselectivity.

Analytical TechniqueApplication in Studying this compound
NMR Spectroscopy Structural elucidation of products, determination of regioselectivity, real-time reaction monitoring.
Mass Spectrometry Identification of reaction products and intermediates by their mass-to-charge ratio.
DFT Calculations Modeling reaction pathways, calculating activation energies, predicting regioselectivity, analyzing electronic structure.

Role of Intermediates in Catalytic Cycles

While direct studies on the specific role of this compound as an intermediate in catalytic cycles are not extensively documented in publicly available literature, its potential involvement can be inferred from the well-established reactivity of the benzothiazole core and the electronic influence of its substituents. Benzothiazole derivatives are known to participate in various catalytic reactions, primarily by acting as ligands for transition metals or as substrates in cross-coupling and C-H functionalization reactions. epa.govresearchgate.netchemrxiv.orgresearchgate.net

The 4-fluoro and 7-methoxy substituents on the benzo[d]thiazole ring are expected to significantly modulate its electronic properties and, consequently, its behavior within a catalytic cycle. The fluorine atom at the C4 position acts as an electron-withdrawing group through its inductive effect, while the methoxy group at the C7 position is an electron-donating group through resonance. This push-pull electronic configuration can influence the stability and reactivity of potential intermediates.

Potential Roles and Intermediates in Catalytic Cycles:

As a Ligand: this compound can coordinate to a transition metal center (e.g., palladium, copper, nickel) through the nitrogen and/or sulfur atoms of the thiazole ring. epa.govresearchgate.net The formation of such metal-ligand complexes is a crucial first step in many catalytic cycles. The stability and reactivity of these complexes would be influenced by the electronic nature of the substituents.

As a Substrate in Cross-Coupling Reactions: Benzothiazoles can undergo C-H functionalization, particularly at the C2 position. researchgate.netchemrxiv.org In a hypothetical palladium-catalyzed cross-coupling reaction, the catalytic cycle would likely involve the following key intermediates:

Oxidative Addition: A low-valent palladium(0) catalyst would undergo oxidative addition to an aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

Coordination and C-H Activation: this compound would then coordinate to this Pd(II) complex. Subsequent C-H activation at the C2 position, often facilitated by a base, would lead to the formation of a palladacycle intermediate, with a direct bond between the palladium and the C2 carbon of the benzothiazole. The electron-withdrawing fluorine could render the C2-H bond more acidic, potentially facilitating this step.

Reductive Elimination: The final step would be reductive elimination from the palladacycle, forming the C-C bond between the benzothiazole and the aryl group and regenerating the Pd(0) catalyst.

As a Substrate in C-F or C-H Arylation: While C-F bond activation is generally more challenging, the presence of the thiazole ring and the methoxy group might enable catalytic C-F arylation under specific conditions. More commonly, C-H arylation at various positions on the benzene ring could occur. For instance, palladium-catalyzed C7 arylation of benzothiazoles has been reported. acs.org In such a cycle, a (thio)phenoxy chelation-assisted C-H bond cleavage at the C7 position is proposed, leading to a palladated intermediate that then reacts with an arylating agent.

Illustrative Data on Related Benzothiazole Derivatives in Catalysis:

To illustrate the conditions under which benzothiazole derivatives participate in catalytic reactions, the following table summarizes findings for structurally related compounds.

Benzothiazole DerivativeCatalyst SystemReaction TypeKey Intermediate (Proposed)Yield (%)Reference
BenzothiazolePd(OAc)₂, Ag₂OC-H Arylation with IodobenzenePd(II)-benzothiazole complex87 chemrxiv.org
2-MethylbenzothiazolePd(OAc)₂, Cu(OAc)₂Oxidative C-H/C-H Cross-Coupling with ThiophenePalladacycle69 researchgate.net
BenzothiazolePdCl₂, PivOKC7 Arylation with 4-Iodotoluene(Thio)phenoxy chelated Pd intermediateHigh acs.org
2-AminobenzothiazoleCuIN-Arylation with 2-IodoanilineCu(I)-amido complexGood researchgate.net

Table 1: Examples of Catalytic Reactions Involving Benzothiazole Derivatives. This table is interactive. Users can sort the data by clicking on the column headers.

The data in Table 1, while not specific to this compound, provides a framework for understanding how the benzothiazole scaffold behaves in catalytic cycles. The electronic effects of the 4-fluoro and 7-methoxy groups would fine-tune the reactivity of the core structure within these established mechanistic pathways. For example, the electron-donating methoxy group could enhance the nucleophilicity of the benzothiazole, while the electron-withdrawing fluorine could influence the regioselectivity of C-H activation. researchgate.netnih.gov Further experimental studies are necessary to fully elucidate the specific role and intermediates of this compound in catalytic cycles.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Fluoro 7 Methoxybenzo D Thiazole Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological profile of 4-Fluoro-7-methoxybenzo[d]thiazole derivatives is critically dependent on the inherent properties of the substituents on the fused benzene (B151609) ring. The fluorine and methoxy (B1213986) groups at the 4- and 7-positions, respectively, serve as key determinants of the molecule's interaction with biological targets.

The introduction of a fluorine atom into a molecular scaffold can significantly alter its physicochemical properties, which in turn affects its biological activity. nih.gov In the context of this compound, the fluoro group at the 4-position is anticipated to exert a powerful influence through several mechanisms:

Inductive Effect : Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby functional groups, making basic groups less basic and acidic groups more acidic. nih.gov This modulation of ionization state can be crucial for optimizing interactions with specific amino acid residues within a target protein's binding site.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond is a common strategy in medicinal chemistry to block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a compound. nih.gov

Binding Affinity : The incorporation of fluorine can lead to enhanced binding affinity. nih.gov This can be attributed to favorable interactions with protein side chains, including the formation of hydrogen bonds or other polar interactions. In some cases, fluorination at an optimal position can lead to more potent and selective inhibitors. nih.gov For instance, studies on benzothiadiazole-fluorene copolymers showed that fluorine substitution lowered the HOMO energy levels due to its electron-withdrawing nature. rsc.org

Conformational Effects : The small steric size of fluorine allows it to act as a hydrogen isostere, yet its electronic properties are vastly different. This allows for the exploration of electronic effects with minimal steric perturbation.

The position of the fluorine atom is critical. While general studies highlight the benefits of fluorination, its specific placement on the benzothiazole (B30560) ring dictates its precise impact on the pharmacological profile. pharmacyjournal.inlibretexts.org

The methoxy group (-OCH3) is a common substituent in many biologically active compounds and approved drugs. nih.gov Its role in the molecular recognition of this compound derivatives is multifaceted:

Hydrogen Bond Acceptor : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) on a target protein. researchgate.net This directional interaction can significantly contribute to binding affinity and specificity.

Electronic Effects : The methoxy group is generally considered an electron-donating group through resonance, while being weakly electron-withdrawing through induction. This dual nature can influence the electron density of the aromatic ring system, affecting its reactivity and interaction with biological targets. libretexts.orglibretexts.org In many heterocyclic systems, the presence of a methoxy group has been shown to enhance biological activities. pharmacyjournal.in For example, the introduction of a methoxy group at position 4 of 2-mercaptobenzothiazole (B37678) was found to increase antibacterial activity. pharmacyjournal.in

Lipophilicity and Physicochemical Properties : The methoxy group can enhance a ligand's target binding and modulate its physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net While it can increase hydrophobicity compared to a hydroxyl group, it is also a potential site for O-demethylation by metabolic enzymes. researchgate.net

Steric Influence : The methoxy group occupies a defined space and can influence the preferred conformation of the molecule, potentially orienting other parts of the molecule for optimal binding.

In studies of other benzothiazole series, the introduction of a methoxy group has been linked to enhanced anti-proliferative activities. For instance, replacing a hydrogen with an electron-donating methoxy group on a phenyl ring attached to a benzothiazole scaffold enhanced activity against certain cancer cell lines significantly. nih.gov

The specific location of substituents on the benzothiazole scaffold is a critical determinant of the resulting pharmacological activity. The general structure of benzothiazole offers several positions (2, 4, 5, 6, and 7) for substitution, and the biological effect varies greatly with the position. pharmacyjournal.in

Activating vs. Deactivating Groups : Substituents are broadly classified as activating or deactivating, which affects the electron density of the benzene ring and its susceptibility to electrophilic attack, a concept that extends to its interactions within a biological system. libretexts.orglumenlearning.com Activating groups like -OCH3 donate electron density and tend to direct interactions to specific positions, while deactivating groups withdraw electron density. libretexts.orglibretexts.org

Exploration of Substituent Variation at the Benzothiazole Ring

Building upon the this compound core, further derivatization, particularly at the 2-position, is a primary strategy for modulating biological activity.

The 2-position of the benzothiazole ring is a highly reactive and synthetically accessible site, making it a focal point for derivatization in drug discovery. pharmacyjournal.inmdpi.com The nature of the substituent at this position often dictates the type and potency of the biological activity. researchgate.net

Common Substituents : A wide range of functional groups introduced at the 2-position have yielded compounds with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities. mdpi.com Groups such as amino, thiol, pyrazoline, and substituted phenyl moieties have been shown to enhance activity. pharmacyjournal.in

SAR at the 2-Position : Structure-activity relationship studies consistently show that modifications at the C-2 position dramatically alter bioactivity. researchgate.net For example, 2-mercaptobenzothiazole (MBT) and its derivatives are known for a broad spectrum of biological activities, including antifungal and antibacterial properties. nih.gov Linking different moieties, such as thioethers or hydrazones, to the 2-position has been a successful strategy for developing novel agents. nih.govrdd.edu.iq In one series, a 2-thioether-benzothiazole derivative showed potent inhibition of c-Jun N-terminal kinase (JNK). nih.gov

The following table summarizes the effect of different substituents at the 2-position of the benzothiazole ring on biological activity, based on general findings in the literature.

2-Position SubstituentAssociated Biological ActivityReference
Mercapto (-SH) / Thioether (-SR)Antimicrobial, Antifungal, Enzyme Inhibition nih.gov
Amino (-NH2) / Substituted AminesAnticancer, Antimicrobial pharmacyjournal.in
Phenyl / Substituted PhenylAnticancer, Anti-inflammatory, Anticonvulsant pharmacyjournal.in
Hydrazone MoietyAntibacterial, Anti-inflammatory rdd.edu.iq
Pyrazoline MoietyEnhanced Potency pharmacyjournal.in

This table represents general findings for the benzothiazole class of compounds.

Synergistic Effects : The antibacterial activity of certain benzothiazole derivatives has been shown to depend on substituents on both the benzene and benzothiazole rings. nih.gov For instance, in a series of benzothiazole-based thiazolidinones, the replacement of a 6-trifluoromethoxy group with a 6-chloro group drastically improved antibacterial potency. nih.gov This highlights that the electronic nature (electron-withdrawing vs. electron-donating) and size of the substituent are key.

Impact of Specific Groups : The introduction of a chloro group at position 6 or a methoxy group at position 4 has been shown to improve the antibacterial and antifungal profiles of certain benzothiazole derivatives. pharmacyjournal.innih.gov Conversely, introducing a bulky group like adamantane (B196018) at the 6-position has also been explored. nih.gov In another example, a study of benzimidazole (B57391) derivatives, which are structurally related to benzothiazoles, found that inserting different groups at position 6 of the ring system had a significant impact on multifunctional antioxidant and photoprotective activity. nih.gov

The following table illustrates how different substituents on the fused benzene ring of benzothiazole can modulate biological activity.

Benzene Ring PositionSubstituentEffect on ActivityReference
5-F, -ClIncreased Potency pharmacyjournal.in
6-OH, -OCH3, -CH3Increased Potency pharmacyjournal.in
6-ClImproved Antibacterial Activity nih.gov
4-OCH3Increased Antibacterial Activity pharmacyjournal.in
4-ClIncreased Antifungal Activity pharmacyjournal.in

This table represents general findings for the benzothiazole class of compounds.

Conformational Analysis and Ligand-Target Interactions

The interaction of a ligand with its target is a dynamic process governed by the molecule's conformational preferences and its ability to form stabilizing bonds within the binding pocket. For this compound and its derivatives, the planar, rigid benzothiazole core serves as an anchor, while its substituents dictate the fine-tuning of these interactions.

The parent compound, this compound, is an achiral molecule due to its planar structure and lack of stereocenters. However, stereochemistry becomes a critical factor in the structure-activity relationship (SAR) when designing derivatives, particularly through substitution at the 2-position of the thiazole (B1198619) ring. The introduction of substituents bearing a chiral center can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, affinities, and selectivities for their target.

The differential activity between stereoisomers arises from the three-dimensional architecture of the target's binding site. One stereoisomer may achieve a more optimal orientation, allowing for more favorable interactions with key amino acid residues, while the other may experience steric hindrance or be unable to form crucial bonds. For instance, in the development of kinase inhibitors, it is common for one enantiomer to be significantly more potent than the other. mdpi.com

Table 1: Hypothetical Example of Stereochemical Impact on Kinase Inhibition for a 2-Substituted Benzothiazole Derivative

DerivativeStereoisomerTarget KinaseIC₅₀ (nM)Rationale for Activity Difference
2-(1-aminoethyl)benzo[d]thiazole(R)-enantiomerKinase X50The (R)-configuration allows the amino group to form a key hydrogen bond with an aspartate residue in the binding pocket.
2-(1-aminoethyl)benzo[d]thiazole(S)-enantiomerKinase X>1000The (S)-configuration positions the amino group away from the aspartate residue, preventing the critical hydrogen bond formation.

This table is illustrative and based on general principles of stereoselectivity in drug design.

The binding affinity of this compound derivatives is dictated by a combination of hydrogen bonding and hydrophobic interactions within the target's active site. nih.govnih.gov The benzothiazole scaffold itself provides a rich template for these interactions.

Hydrogen Bonding: The nitrogen atom in the thiazole ring is a primary hydrogen bond acceptor and is crucial for anchoring ligands to the hinge region of many kinases, a key interaction for ATP-competitive inhibitors. rsc.org The oxygen atom of the 7-methoxy group can also serve as a hydrogen bond acceptor. The 4-fluoro substituent, while a weak hydrogen bond acceptor, can modulate the electronic character of the aromatic ring and participate in favorable electrostatic interactions. nih.gov The presence of these acceptor sites is a key feature in the design of potent kinase inhibitors. nih.gov

Hydrophobic Interactions: The fused benzene and thiazole rings create a large, planar hydrophobic surface. This allows for significant van der Waals and π-π stacking interactions with aromatic and aliphatic amino acid residues (such as phenylalanine, tyrosine, leucine (B10760876), and valine) that often line the ATP-binding pocket. mdpi.com The methyl group of the 7-methoxy substituent further contributes to these hydrophobic interactions, potentially fitting into smaller, greasy pockets to enhance binding affinity. The interplay between hydrogen bonds and hydrophobic forces is critical for stabilizing the ligand-protein complex. organic-chemistry.org

Table 2: Potential Molecular Interactions of this compound Moieties

Functional Group/MoietyInteraction TypePotential Interacting Residues
Thiazole NitrogenHydrogen Bond AcceptorHinge Region Amides (e.g., Alanine, Cysteine)
Benzene RingHydrophobic (π-π stacking)Phenylalanine, Tyrosine, Histidine
7-Methoxy (Oxygen)Hydrogen Bond AcceptorSerine, Threonine, Asparagine
7-Methoxy (Methyl)Hydrophobic (van der Waals)Leucine, Valine, Isoleucine, Alanine
4-FluoroElectrostatic/Dipole-DipoleVarious polar/charged residues

Building upon the conformational and interaction analysis, several design principles can be employed to optimize the target engagement of derivatives based on the this compound scaffold.

Hinge Region Targeting: The primary design goal for many kinase inhibitors is to establish strong interactions with the hinge region. nih.gov For the this compound scaffold, this involves ensuring the thiazole nitrogen is correctly positioned to accept a hydrogen bond from a hinge residue. Modifications at other positions should not disrupt this fundamental interaction.

Exploitation of Hydrophobic Pockets: Potency and selectivity can be significantly enhanced by introducing substituents that occupy nearby hydrophobic pockets. researchgate.net Small alkyl or aryl groups, often introduced at the 2-position, can be tailored to fit the specific topology of a target kinase's active site, increasing the surface area of interaction and displacing unfavorable water molecules.

Modulation of Physicochemical Properties: The existing fluoro and methoxy groups already influence the molecule's properties. Fluorine substitution is known to increase metabolic stability and can enhance binding affinity through favorable electrostatic interactions. nih.gov Further modifications can be made to fine-tune lipophilicity and solubility. For example, incorporating polar groups can improve aqueous solubility, a common challenge with planar aromatic scaffolds. researchgate.net

Introduction of New Interaction Points: While the core scaffold provides key interaction sites, adding new functional groups can capture additional binding energy. For instance, adding a hydrogen bond donor (like an amine or hydroxyl group) via a linker from the 2-position can form new interactions with the target protein, further anchoring the ligand in the active site.

Table 3: Design Strategies for Modifying this compound

Modification StrategyRationaleExpected Outcome
Addition of a small amine-containing side chain at the 2-position.Introduce a hydrogen bond donor and a potential salt bridge interaction.Increased potency and selectivity through new interactions with the solvent-exposed region of the active site.
Substitution of the 7-methoxy group with a more extended alkoxy chain.Probe a deeper hydrophobic pocket adjacent to the 7-position.Enhanced potency if the pocket is accommodating; potential loss of activity if steric clash occurs.
Bioisosteric replacement of the 4-fluoro group with a cyano or trifluoromethyl group.Modulate the electronic properties of the benzene ring and introduce new potential interactions.Altered binding affinity and selectivity profile; potential for improved metabolic stability.
Introduction of a flexible linker and a terminal aromatic ring at the 2-position.Access a distal hydrophobic pocket (the "back pocket") in some kinases.Development of "Type II" inhibitors that stabilize the inactive (DFG-out) conformation of the kinase, often leading to higher selectivity.

Pharmacological Applications and Preclinical Biological Evaluation of 4 Fluoro 7 Methoxybenzo D Thiazole Derivatives

Anticancer Activity and Mechanistic Insights

Derivatives of 4-Fluoro-7-methoxybenzo[d]thiazole have emerged as a promising class of anticancer agents. Their efficacy has been evaluated through extensive in vitro and preclinical studies, highlighting their cytotoxic effects and underlying molecular mechanisms.

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been demonstrated across a variety of human cancer cell lines. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) showed a significant improvement in antiproliferative activity against melanoma and prostate cancer cells, with IC50 values improving from the micromolar to the low nanomolar range when compared to their lead compounds, 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs). nih.govnih.gov For instance, the most potent SMART compounds exhibited IC50 values ranging from 0.021 to 0.071 μM. nih.gov

Newly synthesized thiazole (B1198619) derivatives have also shown potent activity against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com One particular derivative, compound 4c, was found to be highly active with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com Another study on thiazole-naphthalene derivatives identified a compound (5b) with strong antiproliferative activity against MCF-7 and A549 (lung cancer) cell lines, with IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 μM, respectively. nih.gov

Furthermore, certain thiazole derivatives have demonstrated broad-spectrum anticancer activity. For example, compound 3d displayed excellent cytotoxicity against seven tumor cell lines with a growth inhibition percentage of 75.71–97.95%. nih.gov Similarly, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates, such as 5f and 5k, exhibited significant antiproliferative effects against human breast cancer cells (MCF-7) with IC50 values of 0.60 and 0.78 µM, respectively. johnshopkins.edu

Interactive Table: In Vitro Cytotoxicity of this compound Derivatives

Compound Class Cancer Cell Lines Key Findings IC50 Values
4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) Melanoma, Prostate Improved antiproliferative activity compared to ATCAA series. 0.021 - 0.071 μM nih.gov
Thiazole derivatives (e.g., compound 4c) MCF-7 (Breast), HepG2 (Liver) Potent activity against breast and liver cancer cell lines. 2.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2) mdpi.com
Thiazole-naphthalene derivatives (e.g., compound 5b) MCF-7 (Breast), A549 (Lung) Strong antiproliferative activity. 0.48 ± 0.03 µM (MCF-7), 0.97 ± 0.13 μM (A549) nih.gov
Thiazole derivatives (e.g., compound 3d) Various (7 tumor lines) Excellent cytotoxicity with high growth inhibition. GI% of 75.71–97.95% nih.gov

Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Tubulin Polymerization Inhibition)

A primary molecular mechanism underlying the anticancer activity of these derivatives is the inhibition of tubulin polymerization. nih.govnih.govresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov For example, a thiazole-naphthalene derivative, compound 5b, was shown to be a potent tubulin polymerization inhibitor with an IC50 value of 3.3 µM, which is superior to colchicine (B1669291) (IC50 = 9.1 μM). nih.gov Similarly, other 2,4-disubstituted thiazole derivatives have demonstrated tubulin polymerization inhibition with IC50 values as low as 2.00 ± 0.12 μM. researchgate.net

In addition to tubulin inhibition, other mechanisms have been identified. Certain thiazole derivatives act as dual inhibitors of PI3K/mTOR. nih.gov Another derivative, compound 4c, was found to block vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM. mdpi.com Some derivatives have also been shown to induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activation. nih.govnih.gov Molecular docking studies have further suggested that these compounds can bind to the colchicine binding site of tubulin and inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov

Efficacy Studies in Relevant Preclinical Animal Models (Excluding Adverse Effects)

Preclinical studies in animal models have provided evidence for the in vivo efficacy of these compounds. For instance, a 1,2,4-thiadiazole (B1232254) derivative, NSC745885, was shown to reduce tumor growth in vivo in a manner comparable to doxorubicin. nih.gov Another study on newly synthesized 1,3,4-thiadiazole (B1197879) derivatives identified a compound (2g) with good anti-proliferative effects and low toxicity in a Daphnia magna model. mdpi.com

Antimicrobial and Antifungal Potency

Beyond their anticancer properties, derivatives of this compound have also demonstrated significant activity against a range of microbial pathogens.

Antibacterial Efficacy and Proposed Molecular Targets

Thiazole derivatives have shown a broad spectrum of antibacterial activity. researchgate.netmdpi.com Some have been reported to inhibit bacterial growth through various mechanisms, including the inhibition of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov For example, pyrazole (B372694) derivatives incorporating a thiazol-4-one moiety were found to be active DNA gyrase and DHFR inhibitors. nih.gov One of the most active derivatives, compound 7b, exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens. nih.gov Furthermore, certain 4-thiazolidinone (B1220212) derivatives have shown the ability to eradicate Pseudomonas aeruginosa biofilms. nih.gov

Antifungal Spectrum and Mode of Action

The antifungal potential of these derivatives is also noteworthy. They have shown efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus. researchgate.netnih.gov The proposed mechanism of antifungal action often involves interference with the fungal cell wall or cell membrane. nih.govnih.gov For instance, a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system exhibited very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov Their mode of action is thought to be related to their influence on the fungal cell wall structure and/or cell membrane. nih.govnih.gov Another study highlighted that the thiazole nucleus is essential for antifungal activity, with some derivatives showing superior activity compared to fluconazole (B54011) against Candida and Cryptococcus species. nih.gov Some thiazole derivatives have also demonstrated fungicidal activity against Candida albicans while remaining largely ineffective against common bacterial strains, suggesting a selective antifungal effect. researchgate.net The antifungal activity of azoles is often mediated by the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. nih.gov

Interactive Table: Antimicrobial and Antifungal Activity of Thiazole Derivatives

Compound Class Pathogen(s) Key Findings MIC/IC50 Values
Pyrazole derivatives with thiazol-4-one Various bacteria DNA gyrase and DHFR inhibition. MIC: 0.22-0.25 μg/mL (compound 7b) nih.gov
4-Thiazolidinone derivatives Pseudomonas aeruginosa Biofilm eradication. Significant degradation at 10, 50, and 100 µM nih.gov
Thiazole derivatives with cyclopropane Candida albicans Strong antifungal activity. MIC: 0.008–7.81 µg/mL nih.govnih.gov
Thiazole derivatives with hydrazone Candida, Cryptococcus species Superior activity to fluconazole. -

Enzyme Inhibitory Profiles

The inhibitory potential of this compound derivatives has been explored against several key enzymes implicated in various diseases.

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B) and Sirtuin 2 (SIRT2) are significant targets in therapeutic areas such as neurodegenerative diseases and oncology. While various thiazole-containing compounds have been investigated as inhibitors of these kinases, specific studies detailing the inhibitory profiles of derivatives of this compound against DYRK1A/1B or SIRT2 were not identified in the current search of available literature. Thiazole-based compounds, in general, have been identified as promising SIRT2 inhibitors, with some showing activity in the micromolar range.

Inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are crucial for the management of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. The thiazole and benzothiazole (B30560) scaffolds are recognized pharmacophores in the design of such inhibitors. Research into thiazolylhydrazone derivatives has yielded potent and selective MAO-B inhibitors with activities in the nanomolar range. Similarly, certain 1,3,4-thiadiazole derivatives have demonstrated significant AChE inhibition. However, specific research focused on the AChE or MAO-B inhibitory activity of derivatives directly stemming from the this compound core could not be located.

Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, including in cancer. Sulfonamide derivatives incorporating a thiazole ring have been synthesized and evaluated as inhibitors of tumor-associated CA isoforms. Despite the known role of benzothiazole sulfonamides as potent CA inhibitors, detailed studies on the specific inhibitory activity of this compound derivatives against any CA isoform are not presently available in the searched literature.

Beyond the specified enzymes, the benzothiazole nucleus is a versatile scaffold in medicinal chemistry. However, based on the conducted searches, there is no available information on the inhibitory activities of this compound derivatives in other specific enzymatic pathways.

Antiparasitic and Antitubercular Activities

The development of new agents to combat infectious diseases remains a global health priority.

Malaria continues to be a significant cause of morbidity and mortality worldwide. Thiazole-containing compounds have been explored as a source of new antimalarial agents. Notably, early research into related structures, specifically alkyl-4,7-dioxobenzothiazoles, demonstrated prophylactic antimalarial activity. However, current and specific preclinical data evaluating the antimalarial efficacy of derivatives of this compound against strains of Plasmodium falciparum were not found.

Tuberculosis (TB) requires long treatment regimens, and drug resistance is a major challenge, necessitating the discovery of new antitubercular drugs. Various heterocyclic compounds, including those with thiazole and thiadiazole rings, have been synthesized and tested against Mycobacterium tuberculosis. For instance, certain fluoroquinolone derivatives incorporating a 1,3,4-thiadiazole-2-sulfonyl piperazinyl moiety have shown moderate in vitro activity against the H(37)Rv strain. Despite the broad investigation of related heterocyclic structures, specific studies focusing on the antitubercular potential of this compound derivatives could not be identified.

Compound Names Table

As no specific derivatives of this compound with associated biological data were identified in the literature search for the topics covered, a table of compound names cannot be generated.

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern, with current treatments having limitations in efficacy and safety. wisdomlib.org The search for new therapeutic agents is crucial, and heterocyclic compounds, including thiazole derivatives, have shown promise.

Research into novel trypanocidal agents has explored various scaffolds related to the benzothiazole core. For instance, studies on pyrazole-thiadiazole derivatives have identified compounds with significant activity against T. cruzi. wisdomlib.orgresearchgate.net In one study, derivatives 1c (2,4-diCl) and 2k (4-NO2) were found to be the most active against the intracellular amastigote form of the parasite. wisdomlib.orgresearchgate.net Notably, derivative 1c also demonstrated activity against trypomastigotes, with an IC50 value of 21.71 ± 2.94 µM. researchgate.net Ultrastructural analysis revealed that this compound could cause the detachment of the flagellum from the parasite's body. researchgate.net

Another study focused on 4-thiazolidinone and 1,3-thiazole derivatives. researchgate.net Within the 4-thiazolidinone series, compounds 2n (IC50 = 3.7 µM), 2l (IC50 = 7.9 µM), and 2d (IC50 = 8.1 µM) displayed anti-T. cruzi activity against the trypomastigote form comparable to the standard drug benznidazole. researchgate.net These findings underscore the potential of the thiazole and related heterocyclic systems as a foundation for the development of new anti-Chagasic agents. While direct studies on this compound derivatives are not extensively reported, the activity of these related structures suggests that this scaffold could be a valuable starting point for designing novel anti-trypanosomal compounds.

Table 1: Anti-Trypanosoma cruzi Activity of Selected Thiazole and Thiadiazole Derivatives

CompoundTarget FormIC50 (µM)
1c (2,4-diCl pyrazole-thiadiazole)Trypomastigote21.71 ± 2.94
2n (4-thiazolidinone derivative)Trypomastigote3.7
2l (4-thiazolidinone derivative)Trypomastigote7.9
2d (4-thiazolidinone derivative)Trypomastigote8.1
Benznidazole (standard) Trypomastigote12.82 ± 2.66

Data sourced from multiple studies. researchgate.netresearchgate.net

Anthelmintic Properties

Helminth infections are a major global health problem, and the benzothiazole core is a key feature in some anthelmintic drugs. researchgate.net For example, tioxidazole, a methyl 6-propoxybenzothiazole-2-carbamate, is a known anthelmintic. researchgate.net This has spurred further investigation into benzothiazole derivatives for their potential to combat parasitic worms. researchgate.netresearchgate.netijnrd.org

Several studies have synthesized and evaluated novel benzothiazole derivatives for anthelmintic activity. researchgate.netijnrd.org In one such study, a series of new benzothiazole derivatives were synthesized and tested against earthworms, a common model for screening anthelmintic compounds. ijnrd.org The results indicated that some of these novel compounds exhibited promising activity. ijnrd.org Another line of research involved the preparation of thiazole and benzothiazole derivatives, with some showing high in vitro activity against the liver fluke Fasciola hepatica. hw.ac.uk

While specific data on the anthelmintic properties of this compound derivatives are limited, the established activity of other substituted benzothiazoles suggests that this class of compounds warrants investigation for anthelmintic potential. researchgate.netresearchgate.netijnrd.orghw.ac.uk

Antitubercular Potential

Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a leading infectious cause of death worldwide, with the emergence of multidrug-resistant (MDR) strains complicating treatment efforts. This has necessitated the search for new antitubercular agents.

Research has shown that compounds containing a fluoro-phenyl moiety, similar to that in this compound, can exhibit significant antitubercular activity. For example, the compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated promising activity against both the H37Rv and MDR strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com

Furthermore, a series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were synthesized and evaluated for their antitubercular activity. nih.gov Selected compounds from this series showed moderate activity against the H37Rv strain of M. tuberculosis with a MIC of 10 µg/mL. nih.gov These findings highlight the potential of combining a thiazole or related heterocyclic ring with a fluorine atom in the development of new antitubercular drugs.

Table 2: Antitubercular Activity of Selected Fluoro-substituted Heterocyclic Compounds

CompoundStrainMIC (µg/mL)
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolH37Rv5.5
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolMDR11
Selected 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivativesH37Rv10

Data sourced from multiple studies. mdpi.comnih.gov

Central Nervous System (CNS) Activity (Mechanistic Aspects)

Derivatives of the benzothiazole scaffold have been investigated for their potential to modulate CNS activity, with applications in neurodegenerative diseases and other neurological disorders.

Dopamine (B1211576) Receptor (D4R) Ligand Interactions

The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the prefrontal cortex and hippocampus, regions of the brain associated with cognition, attention, and decision-making. nih.gov As such, selective D4R ligands are of interest for the development of treatments for neuropsychiatric conditions. nih.govnih.gov

Research to identify novel D4R-selective ligands has led to the development of compounds based on the classical D4R agonist A-412997. nih.govnih.gov These studies have identified several new compounds with high selectivity for D4R (Ki ≤ 4.3 nM and >100-fold selectivity over other D2-like receptors) and a range of agonist and antagonist profiles. nih.gov While the exact structures of all the novel ligands are not detailed here, this line of research demonstrates that subtle structural modifications can significantly influence receptor-ligand interactions and functional efficacy at dopamine receptors. nih.gov The exploration of the this compound scaffold as a novel core for D4R ligands could be a promising avenue for future research.

Neuroprotective Mechanisms and Alzheimer's Disease Research

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including the deposition of amyloid-β plaques, neurofibrillary tangles, and neuroinflammation. nih.gov This multifaceted nature of AD suggests that multi-target drugs may offer a more effective therapeutic approach. nih.gov

The flavonoid apigenin (B1666066) (4′,5,7-trihydroxyflavone), for example, has demonstrated neuroprotective and neuroimmunomodulatory effects in in vitro models of neuroinflammation associated with AD. nih.gov Treatment with apigenin was shown to preserve the integrity of neurons and astrocytes and reduce microglial activation in response to inflammatory stimuli. nih.gov While not a benzothiazole derivative, the study of such neuroprotective compounds provides insights into the mechanisms that could be targeted by novel therapeutic agents. The development of multifaceted hybrid agents that can target monoamine oxidase (MAO), cholinesterases, iron accumulation, and amyloid-β aggregation is an active area of research for AD. nih.gov Given the diverse biological activities of benzothiazole derivatives, the this compound scaffold could serve as a basis for designing such multi-target ligands with neuroprotective potential.

Computational and Theoretical Investigations of 4 Fluoro 7 Methoxybenzo D Thiazole

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR model development involves creating a statistical model that correlates descriptors of a molecule's structure with its experimentally determined biological activity, such as inhibitory concentration (IC₅₀). While specific QSAR models for 4-fluoro-7-methoxybenzo[d]thiazole were not found, studies on other thiazole (B1198619) derivatives illustrate the process.

For example, a 3D-QSAR study was conducted on a series of 4,5-dihydro-1H-pyrazole thiazole derivatives as potential BRAF(V600E) inhibitors. researchgate.net In such a study, a training set of molecules with known activities is used to build the model. This model can then be used to predict the activity of new, untested compounds (the test set), thereby guiding the synthesis of more potent analogues and saving significant resources in the drug discovery process. researchgate.netnih.gov These predictive models are crucial for prioritizing which novel compounds to synthesize and test. nih.gov

Descriptors and Statistical Validation of QSAR Models

The foundation of a QSAR model lies in its descriptors . These are numerical values that represent different aspects of a molecule's physicochemical properties. They can be categorized as:

Electronic: (e.g., partial atomic charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., LogP)

Topological: (e.g., connectivity indices)

Once descriptors are calculated for a set of molecules, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR equation. nih.gov

Statistical validation is critical to ensure the reliability and predictive power of the model. Key validation parameters include:

Coefficient of determination (R²): Measures how well the model fits the training data.

Cross-validated coefficient of determination (Q²): Assesses the model's internal predictive ability through techniques like leave-one-out cross-validation.

External validation (Predictive R²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model generation.

A robust QSAR model will have high values for these statistical metrics, indicating that it is both descriptive and predictive. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in modern drug discovery. researchgate.net

Utilization of Benzothiazole (B30560) as a Fragment for Lead Generation

FBDD starts with screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. The benzothiazole core is an excellent example of a privileged scaffold that is frequently used in FBDD. Its rigid structure and ability to form various interactions make it an ideal starting point for developing more complex and potent inhibitors.

Research campaigns have successfully used the benzothiazole scaffold to develop potent inhibitors of bacterial DNA gyrase B, a validated target for antibacterial drugs. Starting from initial benzothiazole-based fragments, medicinal chemists can use structure-based design techniques, such as X-ray crystallography of the fragment bound to the protein target, to "grow" or link the fragments into more potent, lead-like molecules. nih.gov This iterative process of identifying a fragment, determining its binding mode, and optimizing its structure is a hallmark of FBDD.

Scaffold hopping is a related strategy where the core scaffold of a known active compound is replaced by a structurally different group (a bioisostere) that maintains a similar spatial arrangement of key functional groups. researchgate.net This can lead to new chemical series with improved properties, such as better potency, selectivity, or pharmacokinetic profiles, while potentially avoiding intellectual property limitations of the original scaffold. The benzothiazole ring system, due to its versatile chemical nature, can serve as either the starting point or the result of a scaffold hopping endeavor.

Design of Novel Benzothiazole Scaffolds via Computational Methods

Extensive literature searches did not yield specific studies focused solely on the computational and theoretical design of novel benzothiazole scaffolds derived directly from This compound . The available research on computational methods for designing new benzothiazole derivatives tends to focus on broader classes of substituted benzothiazoles or utilizes different starting scaffolds.

However, the principles of computational chemistry provide a clear framework for how such a design process would be approached. If This compound were to be used as a starting point for the design of new scaffolds, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) would be instrumental.

For instance, in the broader context of benzothiazole research, computational studies have been pivotal. Molecular docking is frequently employed to predict the binding affinities and modes of interaction of newly designed benzothiazole derivatives with specific biological targets, such as enzymes or receptors. mdpi.comnih.govresearchgate.net This allows for the rational design of molecules with potentially enhanced biological activity. For example, studies on other benzothiazole derivatives have successfully used docking to design potent inhibitors of enzymes like BCL-2 and those relevant to Alzheimer's disease. nih.govresearchgate.net

Furthermore, scaffold hopping is a common computational strategy where the core structure of a known active molecule is replaced with a novel scaffold, like a benzothiazole derivative, to explore new chemical space and develop compounds with improved properties. nih.gov This approach could theoretically be applied using the This compound core.

DFT calculations are another cornerstone of computational investigations, providing insights into the electronic properties of molecules. mdpi.com These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and stability. mdpi.com Such data would be essential in guiding the modification of the This compound structure to fine-tune its electronic characteristics for a desired biological effect.

While direct computational design studies on This compound are not available in the reviewed literature, the established methodologies in computational chemistry for designing related benzothiazole and thiazole derivatives provide a robust blueprint for how such research could be conducted. researchgate.netresearchgate.netnih.gov These approaches have proven effective in designing novel compounds with a range of biological activities, from antimicrobial to anticancer agents. mdpi.comresearchgate.net

Analytical Applications and Methodologies Involving 4 Fluoro 7 Methoxybenzo D Thiazole and Its Derivatives

Role as Derivatizing Reagents in Analytical Chemistry

Derivatization is a key strategy in analytical chemistry to enhance the detectability and separation of analytes that lack suitable chromophoric or fluorophoric groups. diva-portal.org Reagents based on the benzothiazole (B30560) and related benzofurazan (B1196253)/benzoxadiazole frameworks are particularly valuable due to their ability to react with specific functional groups and introduce a fluorescent tag, enabling highly sensitive detection. diva-portal.orgacs.org

While direct derivatization applications of 4-fluoro-7-methoxybenzo[d]thiazole are emerging, its analogs, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), are widely employed as pre-column derivatizing reagents for the analysis of amines and amino acids. diva-portal.orgresearchgate.net These reagents react with primary and secondary amines to form highly fluorescent and stable derivatives, which can then be separated and quantified using high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) with fluorescence detection. diva-portal.orgacs.org

The reaction with NBD-F, for instance, allows for the detection of amino acid neurotransmitters at very low levels. nih.gov In one application, amino acids were derivatized online with NBD-F and analyzed by capillary electrophoresis with laser-induced fluorescence (LIF) detection, achieving baseline separation of 16 amino acids in under 22 seconds. nih.gov This methodology has proven effective for in vivo measurements in biological matrices like rat striatum. nih.gov The general reaction scheme for such derivatizations involves the nucleophilic substitution of the activated fluorine or chlorine atom by the amino group of the analyte. acs.org

Table 1: Examples of Benzofurazan Reagents in Amine and Amino Acid Analysis

Reagent Analyte Class Analytical Technique Key Finding
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) Amino Acid Neurotransmitters Microdialysis-Capillary Electrophoresis (MD-CE) Enabled high-speed, online analysis with low detection limits for glutamate (B1630785) and GABA. nih.gov
7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) Various amines and amino acids High-Performance Liquid Chromatography (HPLC) Widely used for pre-column derivatization to enhance UV and fluorescence detection. diva-portal.orgresearchgate.net

The reactivity of activated halogenobenzofurazan and related structures extends to sulfhydryl (thiol) groups, making them valuable reagents for the analysis of biologically important thiols like cysteine, homocysteine, and glutathione. nih.govresearchgate.net Reagents such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) and 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) are designed to react with thiols to produce highly fluorescent and water-soluble derivatives. nih.govnih.govacs.org

The derivatization reaction typically proceeds under mild conditions, and the resulting fluorescent adducts can be readily quantified by reversed-phase HPLC. nih.gov For example, 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) has been successfully used for the spectrophotometric and differential pulse polarographic determination of thiol-containing drugs like acetylcysteine and captopril. researchgate.net The reaction specificity for the unoxidized thiol group provides an advantage for these analyses. researchgate.net The development of such methods is crucial for understanding the role of thiols in various biological systems and for the quality control of pharmaceutical formulations. nih.gov

Table 2: Fluorogenic Reagents for Thiol Analysis

Reagent Analyte Examples Analytical Technique Detection Limit (Example)
4-(N-acetylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (AcABD-F) Homocysteine, Glutathione HPLC with Fluorescence Detection 25 fmol for homocysteine. nih.gov
4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) Cysteine, Homocysteine HPLC with Fluorescence Detection Enables suppression of thiol exchange reactions for accurate quantification. nih.gov

The determination of enantiomeric composition is critical in pharmaceutical and biological research. One effective strategy is the use of chiral derivatizing agents (CDAs) to convert a pair of enantiomers into diastereomers. These diastereomers, having different physical properties, can then be separated using non-chiral chromatographic techniques like HPLC. diva-portal.org

Fluorogenic reagents with a benzofurazan structure have been applied to the enantiomeric separation of D,L-amino acids. tandfonline.com After derivatization with reagents like NBD-F, the resulting diastereomeric amino acid derivatives can be resolved on Pirkle-type chiral stationary phases. tandfonline.com The separation mechanism relies on the differential interactions, such as π-π interactions, between the diastereomers and the chiral stationary phase. tandfonline.com Furthermore, methods for the chiral separation of benzothiazole derivatives of amino acids, such as leucine (B10760876) and phenylalanine, have been developed using capillary zone electrophoresis, demonstrating the utility of the benzothiazole scaffold in creating resolvable diastereomers. researchgate.net

Spectroscopic Characterization Techniques for Related Benzothiazoles (Excluding Basic Identification Data)

The structural confirmation and detailed characterization of benzothiazole derivatives rely heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the complex structures and understanding the chemical properties of these molecules.

Modern NMR spectroscopy offers a suite of one-dimensional (1D) and two-dimensional (2D) experiments that provide unambiguous structural information for complex heterocyclic compounds like benzothiazoles. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish connectivity between protons and carbons within the molecule. diva-portal.orgresearchgate.net

For instance, a comparative study of ortho- and para-substituted aminophenyl benzothiazoles utilized detailed ¹H, ¹³C, and ¹⁵N NMR analysis, supported by DFT calculations, to confirm the presence of intramolecular hydrogen bonds in the ortho-substituted compounds. uq.edu.au The chemical shifts of protons and carbons in the benzothiazole ring system are sensitive to the electronic nature and position of substituents, providing valuable insight into the molecular structure. diva-portal.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be employed to determine the spatial proximity of atoms, which is crucial for confirming stereochemistry. ipb.pt

Table 3: Advanced NMR Techniques for Benzothiazole Characterization

NMR Technique Information Provided Application Example
COSY (Correlation Spectroscopy) Shows proton-proton (¹H-¹H) couplings through bonds, identifying neighboring protons. Establishing the spin systems within the aromatic rings of the benzothiazole core. ipb.pt
HMQC/HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). Unambiguous assignment of carbon signals in the benzothiazole skeleton. diva-portal.org
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). Establishing connectivity between different fragments of the molecule and assigning quaternary carbons. diva-portal.org
NOESY (Nuclear Overhauser Effect Spectroscopy) Reveals through-space proximity of protons, helping to determine stereochemistry and conformation. Confirming the geometry of substituents and the planarity of the molecule. ipb.pt

| ¹⁵N NMR | Provides information on the electronic environment of nitrogen atoms. | Studying tautomeric equilibria and hydrogen bonding involving the thiazole (B1198619) nitrogen. uq.edu.au |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of benzothiazole derivatives and for obtaining structural information through the analysis of fragmentation patterns. Electron Impact (EI) ionization is a common method used to generate ions that subsequently fragment in a predictable manner.

Studies on the mass spectra of various benzothiazole derivatives have elucidated characteristic fragmentation pathways. For example, the fragmentation of 2-aminobenzothiazole-profen hybrid amides has been detailed using high-resolution mass spectrometry (HRMS). researchgate.net In the case of p-substituted styryl-2-benzothiazoles, a primary fragmentation route involves the formation of a stable M-1 ion, followed by the elimination of a substituted phenylacetylene (B144264) molecule to yield the benzothiazole cation. tandfonline.com Other derivatives show different patterns; for instance, some fragment via the loss of specific radicals or through ring-opening mechanisms. tandfonline.comresearchgate.net The molecular ion peak confirms the molecular weight, while the fragmentation pattern serves as a fingerprint for structural confirmation. researchgate.netnist.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
7-chloro-4-nitrobenzoxadiazole (NBD-Cl)
4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)
7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)
Acetylcysteine
Captopril
Leucine
Phenylalanine
Glutamate
GABA (gamma-Aminobutyric acid)
Cysteine
Homocysteine
Glutathione
2-aminobenzothiazole

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of benzothiazole derivatives. Supported by computational methods like Density Functional Theory (DFT), these techniques provide detailed insights into the molecular structure, bonding, and vibrational modes of these compounds. mdpi.com Although literature specifically detailing the vibrational spectra of this compound is sparse, extensive studies on related benzothiazole structures offer a strong foundation for understanding its expected spectral features. researchgate.netmdpi.comiosrjournals.org

DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to predict the optimized molecular geometry and theoretical vibrational frequencies. researchgate.netiosrjournals.org These theoretical spectra are then compared with experimental FT-IR and Raman spectra to make precise vibrational assignments. researchgate.net For benzothiazole derivatives, no imaginary frequencies in the calculated spectra confirm that the optimized geometry represents a true minimum on the potential energy surface. mdpi.comiosrjournals.org

Key vibrational modes for benzothiazole derivatives include:

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net

C-N Stretching: The C-N stretching absorption is a characteristic band for benzothiazoles and has been assigned in the range of 1382-1266 cm⁻¹. researchgate.net

C=N Stretching: The C=N stretching vibration within the thiazole ring is another key indicator.

C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring are also fundamental for identification.

Substituent Vibrations: The presence of substituents like fluoro (-F) and methoxy (B1213986) (-OCH₃) groups on the benzo[d]thiazole core would introduce characteristic vibrational bands. For instance, C-F stretching and O-CH₃ stretching and bending modes would be present.

The analysis of these spectra is crucial for confirming the identity and purity of synthesized benzothiazole compounds and for studying intermolecular interactions, such as hydrogen bonding, which can influence the vibrational frequencies. mdpi.com

Table 1: Theoretical and Experimental Vibrational Frequencies for a Representative Benzothiazole Derivative (2-(4-methoxyphenyl)benzo[d]thiazole)

Vibrational ModeCalculated Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p))Experimental Wavenumber (cm⁻¹) (FT-IR)Assignment
ν(C-H)30763076Aromatic C-H stretching
ν(C=N)16061608Thiazole ring stretching
ν(C-C)15451548Benzene (B151609) ring stretching
ν(C-N)13081305C-N stretching
ν(C-O-C)12521250Asymmetric stretching of methoxy group

Data derived from studies on related benzothiazole derivatives. researchgate.net

Chromatographic Method Development for Compound Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, identification, and quantification of benzothiazole derivatives in complex mixtures. nih.govijpsonline.com The development of robust chromatographic methods is essential for quality control in pharmaceutical manufacturing and for monitoring these compounds in environmental samples. nih.gov Method development often focuses on achieving high resolution, sensitivity, and specificity. ijpsonline.com A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by liquid chromatography coupled with high-resolution mass spectrometry has been successfully developed for the simultaneous determination of various benzothiazole derivatives in sewage sludge, demonstrating the power of modern analytical workflows. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Optimization

The optimization of HPLC methods for benzothiazole analysis involves the careful selection of several key parameters to achieve the desired separation efficiency.

Stationary Phase: Reversed-phase (RP) columns, such as C18 and C8, are most commonly used for the separation of benzothiazole derivatives. ijpsonline.comsielc.comptfarm.pl A Microbondapak C18 column, for example, has been successfully used as the stationary phase for separating 2-mercaptobenzothiazole (B37678) (MBT) and its oxidation product. ijpsonline.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. ijpsonline.comsielc.com The pH of the buffer can be adjusted with acids like phosphoric acid or formic acid to control the ionization state of the analytes and improve peak shape. ijpsonline.comsielc.com For instance, a mobile phase of tetrahydrofuran (B95107) (THF), acetonitrile, and a phosphate (B84403) buffer (40:40:20 v/v) with the pH adjusted to 4.0 has been used effectively. ijpsonline.com Gradient elution is often employed to separate compounds with a wide range of polarities. ptfarm.pl

Flow Rate and Detection: A typical flow rate is around 1.0 ml/min. ijpsonline.com UV detection is common, with the wavelength set to a value where the analytes exhibit maximum absorbance, such as 240 nm for MBT and its disulfide. ijpsonline.com For enhanced specificity and sensitivity, HPLC systems are often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govcapes.gov.br

Table 2: Examples of Optimized HPLC Conditions for Benzothiazole Derivative Analysis

AnalytesColumnMobile PhaseFlow RateDetectorReference
2-Mercaptobenzothiazole (MBT), 2,2'-Dithiobis-benzothiazole (MBTS)Microbondapak C18 (10 µm), 30 cmTHF:Acetonitrile:Buffer (40:40:20 v/v), pH 4.01.0 mL/minUV at 240 nm ijpsonline.com
BenzothiazoleNewcrom R1 (Reverse-Phase)Acetonitrile (MeCN), Water, Phosphoric AcidNot specifiedUV, MS-compatible sielc.com
Benzimidazole (B57391) DerivativesNucleosil C8Gradient: A) Water:Acetonitrile (75:25) with 0.05% H₃PO₄, pH 4.5; B) Water:Acetonitrile (50:50) with 0.05% H₃PO₄, pH 4.5Not specifiedUV ptfarm.pl

Pre-column and Post-column Derivatization Strategies

For analytes that lack a strong chromophore or fluorophore, or to enhance sensitivity and selectivity, derivatization techniques are employed. These strategies can be applied either before (pre-column) or after (post-column) chromatographic separation.

Pre-column Derivatization In this approach, the analyte is chemically modified before injection into the HPLC system. This is often done to introduce a fluorescent or UV-absorbing tag to the molecule, thereby lowering the limits of detection. nih.gov For amino-containing compounds, which can be derivatives or metabolites of benzothiazoles, various reagents are available. A prominent example is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a fluorogenic labeling agent. researchgate.netnih.gov NBD-F reacts with primary and secondary amines to yield highly fluorescent derivatives that can be detected with high sensitivity. researchgate.net The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. mdpi.com This approach has been successfully used for the HPLC analysis of various amines and amino acids in complex matrices. researchgate.net Another similar reagent, 4-chloro-7-nitrobenzofurazane (NBD-Cl), is also used for pre-column derivatization to facilitate HPLC analysis with fluorescence detection (HPLC-FLD). mdpi.comresearchgate.net

Post-column Derivatization (PCD) PCD involves introducing a reagent to the column effluent to generate a detectable product. nih.gov This technique is useful for compounds that are difficult to derivatize pre-column or when the derivatives are unstable. youtube.com A major challenge in conventional PCD is band broadening caused by the large volume of the reaction coils needed for mixing and reaction. nih.gov To overcome this, innovative approaches like reaction flow post-column derivatization (RF-PCD) have been developed. nih.govyoutube.com In RF-PCD, the derivatizing reagent is pumped against the mobile phase flow into a frit within the column end-fitting, allowing for more efficient mixing in a smaller volume, thus minimizing band broadening and improving sensitivity. nih.gov Another advanced PCD technique is photochemically induced fluorescence (PIF), where non-fluorescent compounds are passed through a photoreactor after the column, converting them into strongly fluorescent photoproducts for detection. nih.gov

Advanced Separation Techniques

Beyond conventional HPLC, more advanced separation techniques offer enhanced resolution and analytical power for complex samples containing benzothiazole derivatives.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (typically <2 µm), allowing for faster separations and higher resolution compared to traditional HPLC. Methods developed on HPLC can often be scaled to UPLC for improved throughput. sielc.com

Coupled-Column Liquid Chromatography (LC-LC): Also known as multi-dimensional LC, this technique employs two or more columns with different selectivities to resolve highly complex mixtures. nih.gov For example, an LC-LC system combining an internal surface reversed-phase (ISRP) column with a C18 column has been used for the direct determination of pesticides in vegetable extracts without extensive sample clean-up. nih.gov This approach enhances selectivity and reduces matrix effects.

Hyphenated Techniques (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity. nih.govcapes.gov.br This technique allows for the unambiguous identification and quantification of target analytes based on their retention time and specific mass-to-charge (m/z) transitions, even at very low concentrations in complex matrices like textiles and environmental samples. nih.govnih.gov

Compound Index

Materials Science Applications of Benzothiazole Derivatives

Organic Electronics and Optoelectronic Materials

Benzothiazole (B30560) derivatives are extensively studied for their utility in organic electronics and optoelectronics due to their inherent charge transport capabilities and tunable photophysical properties.

Theoretical studies using methods like Density Functional Theory (DFT) have been instrumental in predicting the electronic properties of benzothiazole derivatives. research-nexus.netresearchgate.net These studies calculate crucial parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the ease of hole and electron injection and transport. For instance, the introduction of electron-withdrawing groups, such as a fluoro substituent, tends to lower both HOMO and LUMO levels, which can be beneficial for electron injection and transport in n-type semiconductors. Conversely, electron-donating groups, like a methoxy (B1213986) substituent, tend to raise the HOMO level, facilitating hole injection and transport in p-type semiconductors.

Table 1: Calculated Electronic Properties of Representative Benzothiazole Derivatives

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Benzothiazole (conceptual)-5.8-1.54.3DFT/B3LYP
Benzothiazole with Donor GroupHigher (e.g., -5.5)Higher (e.g., -1.3)NarrowerDFT
Benzothiazole with Acceptor GroupLower (e.g., -6.1)Lower (e.g., -1.8)NarrowerDFT

Note: The values in this table are illustrative and based on general trends observed in computational studies of benzothiazole derivatives. Actual values for specific compounds will vary.

The tunable photoluminescent and charge-transporting properties of benzothiazole derivatives make them attractive candidates for use in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

In OLEDs, benzothiazole-containing molecules can function as electron-transporting materials, hole-transporting materials, or as part of the emissive layer. research-nexus.netresearchgate.net Their ability to form stable amorphous films, a crucial requirement for device longevity, is another significant advantage. The non-planar structure of many benzothiazole derivatives can help in preventing crystallization and promoting the formation of uniform thin films. research-nexus.net The emission color of OLEDs can be tuned by modifying the chemical structure of the benzothiazole derivative, allowing for the creation of devices that emit across the visible spectrum. research-nexus.net

In the realm of OSCs, benzothiazole derivatives are often used as electron-acceptor materials in bulk heterojunction solar cells. Their electron-deficient nature facilitates the dissociation of excitons (bound electron-hole pairs) at the donor-acceptor interface, a critical step in the photovoltaic process. The broad absorption spectra of some benzothiazole-based dyes also contribute to efficient light harvesting.

While direct applications of 4-Fluoro-7-methoxybenzo[d]thiazole in OLEDs or OSCs have not been reported, its synthesis from 4-fluoro-7-methoxybenzo[d]thiazol-2-amine (B3059897) is documented in a patent for the preparation of STK4 inhibitors for therapeutic use. google.com This indicates that the core structure is synthetically accessible and could potentially be incorporated into more complex molecules designed for optoelectronic applications.

Polymer Chemistry Applications

The incorporation of the benzothiazole moiety into polymer chains can significantly enhance the properties of the resulting materials, leading to applications in high-performance plastics and functional polymers.

The rigid and aromatic nature of the benzothiazole ring system contributes to the thermal stability of polymers. When incorporated into a polymer backbone or as a pendant group, the benzothiazole unit can increase the degradation temperature of the material. This is due to the high bond dissociation energies within the aromatic system.

Studies on polymers containing benzothiazole have shown that these materials can exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures. For example, polyimides and other high-performance polymers containing benzothiazole moieties are known for their excellent thermal and oxidative stability, making them suitable for applications in aerospace and electronics where resistance to high temperatures is critical.

Beyond thermal stability, incorporating benzothiazole units can impart specific functionalities to polymers. For instance, benzothiazole-containing polymers have been developed for applications such as gas separation membranes and as materials with high refractive indices for optical applications. The polar nature of the benzothiazole ring can also enhance the adhesive properties of polymers.

The synthesis of polymers with benzothiazole units can be achieved through various polymerization techniques, including polycondensation and addition polymerization of benzothiazole-containing monomers. The specific properties of the resulting polymer can be tailored by the choice of comonomers and the position and nature of the substituents on the benzothiazole ring.

A patent has described the synthesis of this compound, which could serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. google.com The presence of the fluoro and methoxy groups could influence the polymer's solubility, processability, and its interaction with other materials, offering a route to novel polymers with tailored properties.

Future Perspectives and Emerging Research Directions for 4 Fluoro 7 Methoxybenzo D Thiazole

Innovations in Synthetic Strategies for Complex Benzothiazole (B30560) Derivatives

The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with traditional methods often involving the condensation of 2-aminothiophenols with various carbonyl-containing compounds. nih.gov However, the demand for more complex and functionally diverse benzothiazole derivatives, including those based on the 4-Fluoro-7-methoxybenzo[d]thiazole core, necessitates the development of more innovative and efficient synthetic strategies.

Recent advancements have focused on greener and more atom-economical approaches. nih.gov These include one-pot reactions and the use of novel catalysts to facilitate the construction of the benzothiazole ring system under milder conditions. nih.gov For instance, the use of a hydrogen peroxide/hydrochloric acid mixture as a catalyst in ethanol (B145695) at room temperature has been shown to be effective for the synthesis of various benzothiazole derivatives in excellent yields. nih.gov Furthermore, solid-phase synthesis techniques and the use of microwave irradiation are being explored to expedite reaction times and improve yields. nih.govmedcraveonline.com

A key area of innovation lies in the functionalization of the pre-formed benzothiazole ring. mdpi.com This allows for the introduction of diverse substituents at various positions, which can significantly influence the compound's biological activity. mdpi.com For example, the introduction of a methoxy (B1213986) group at the C-6 position of the benzothiazole ring has been shown to enhance kinase-targeted anticancer activity. mdpi.com The development of selective C-H activation and cross-coupling reactions will be instrumental in creating a wider array of this compound analogs with tailored properties. The concept of molecular hybridization, which involves combining the benzothiazole scaffold with other pharmacologically active moieties, is another promising strategy to enhance biological effects and overcome drug resistance. mdpi.com

Discovery of Novel Biological Targets and Therapeutic Applications

Benzothiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.comjchemrev.com The unique structural features of this compound, specifically the presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group, are expected to modulate its interaction with biological targets, opening up new therapeutic avenues.

Targeting Emerging Disease Pathways

The functional groups on the this compound ring can influence its lipophilicity and metabolic stability, potentially enhancing its bioavailability and ability to interact with novel disease targets. nih.gov Research is increasingly focused on identifying specific molecular targets that are implicated in the pathogenesis of various diseases. For instance, certain benzothiazole derivatives have been identified as inhibitors of enzymes like ubiquitin-specific protease 7 (USP7), which is a potential drug target for cancer therapy. nih.gov The structural characteristics of this compound make it a candidate for investigation against such emerging targets.

Furthermore, the role of oxidative stress in a multitude of diseases has led to the exploration of benzothiazole derivatives as multifunctional agents with antioxidant properties. nih.gov The electronic properties conferred by the fluoro and methoxy groups could enhance the radical scavenging or metal-chelating abilities of the benzothiazole core, making it a promising scaffold for developing agents that combat oxidative damage in neurodegenerative disorders and other conditions. nih.gov

Development of Multi-Target Directed Ligands

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs). uniba.itnih.gov This approach aims to design single molecules that can interact with multiple biological targets involved in the disease cascade. nih.gov The benzothiazole scaffold is a privileged structure for the design of such MTDLs. uniba.it For example, novel benzothiazole derivatives have been developed as MTDLs for Alzheimer's disease, targeting histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). uniba.itnih.gov

The this compound core could serve as a foundational element for creating novel MTDLs. By strategically modifying the substituents on the benzothiazole ring, it is possible to fine-tune the affinity and selectivity for different targets. This could lead to the development of more effective treatments for complex diseases by simultaneously modulating multiple pathological pathways. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize their properties. nih.gov In the context of this compound, AI and ML can be employed in several key areas.

Generative models, a type of AI, can design novel benzothiazole derivatives with desired physicochemical and pharmacological properties. youtube.comresearchgate.net By training these models on existing libraries of benzothiazole compounds and their associated biological data, it is possible to generate new molecules that are predicted to have high activity and favorable drug-like characteristics. These models can explore a vast chemical space more efficiently than traditional methods, accelerating the discovery of new lead compounds. youtube.com

Furthermore, AI can be used to predict the synthetic accessibility of designed molecules, ensuring that the generated compounds can be practically synthesized in the laboratory. youtube.com This integration of design and synthesis planning is a critical step in streamlining the drug development pipeline. As more data on the biological activities of this compound and its analogs become available, AI and ML will play an increasingly important role in guiding the design of the next generation of benzothiazole-based therapeutics.

Exploration of New Modalities for Biological Intervention

Beyond traditional small molecule inhibitors, research is expanding to explore new modalities for therapeutic intervention. The versatile benzothiazole scaffold can be adapted for these novel approaches. For instance, the development of PROteolysis TArgeting Chimeras (PROTACs) represents a new frontier in drug discovery. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The benzothiazole core could serve as a ligand for either the target protein or the E3 ligase in a PROTAC construct.

Another emerging area is the use of benzothiazole derivatives in photodynamic therapy (PDT). Certain benzothiazoles can act as photosensitizers, which, upon activation by light, generate reactive oxygen species that can kill cancer cells. The electronic properties of this compound could be tuned to optimize its photosensitizing capabilities.

Furthermore, the development of targeted drug delivery systems, where the benzothiazole derivative is conjugated to a targeting moiety like an antibody or a peptide, can enhance the selective delivery of the therapeutic agent to diseased cells, thereby increasing efficacy and reducing off-target side effects.

Overcoming Challenges in the Development of Benzothiazole-Based Agents

Despite the significant therapeutic potential of benzothiazole derivatives, several challenges need to be addressed in their development as clinical agents. One of the primary hurdles is ensuring target specificity to minimize off-target effects and associated toxicities. researchgate.net The structural modifications of the this compound core must be carefully designed to enhance binding affinity for the desired target while minimizing interactions with other proteins.

Metabolic stability and pharmacokinetic properties are also critical considerations. researchgate.net The introduction of the fluorine atom in this compound is a common strategy to block metabolic hydroxylation and improve metabolic stability. nih.gov However, a thorough understanding of the metabolic fate of the compound is essential to avoid the formation of toxic metabolites. researchgate.net

Drug resistance is another significant challenge, particularly in the context of anticancer and antimicrobial agents. nih.gov The development of benzothiazole derivatives that act via novel mechanisms of action or can overcome existing resistance mechanisms is a key research priority. The MTDL approach discussed earlier is one strategy to combat resistance by hitting multiple targets simultaneously.

Finally, ensuring the synthetic feasibility and scalability of the lead compounds is crucial for their eventual translation to the clinic. The development of efficient and cost-effective synthetic routes for complex benzothiazole derivatives like those based on this compound will be vital for their successful development.

Q & A

[Basic] What are the common synthetic strategies for preparing 4-Fluoro-7-methoxybenzo[D]thiazole and its derivatives?

The synthesis of this compound derivatives often involves:

  • Hantzsch thiazole synthesis : Cyclocondensation of thioamides with α-haloketones, modified to avoid racemization using trifluoroacetic anhydride and 2,6-lutidine for dehydration .
  • Nickel-catalyzed cross-coupling : For introducing aryl/alkenyl groups at the 2-position of the benzothiazole core, achieving yields of 41–94% with organoaluminum reagents .
  • Condensation reactions : Refluxing substituted benzaldehydes with aminothiazole precursors in ethanol, followed by solvent evaporation and crystallization (e.g., Schiff base formation) .

[Basic] Which analytical techniques are most effective for characterizing the structural purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C-F, C-O-C) via characteristic stretching frequencies .
  • Melting Point Analysis : Consistency with literature values to verify crystallinity and purity .
  • Elemental Analysis : Validation of C, H, N, S, and halogen content .

[Basic] How do electron-withdrawing (fluoro) and electron-donating (methoxy) substituents influence the reactivity of the thiazole ring?

  • Electron-withdrawing fluoro groups decrease electron density at the thiazole nitrogen, reducing basicity but enhancing electrophilic substitution at meta positions .
  • Methoxy groups increase electron density via resonance, directing electrophiles to para positions. This duality requires careful optimization in reactions like nitration or halogenation .

[Advanced] How can structure-activity relationship (SAR) studies be systematically designed to evaluate antimicrobial efficacy?

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl, or heteroaryl groups at positions 2, 4, and 7.
  • Bioactivity assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using MIC (Minimum Inhibitory Concentration) protocols .
  • Mechanistic studies : Compare membrane disruption (via fluorescence assays) and enzyme inhibition (e.g., dihydrofolate reductase) to identify key pharmacophores .

[Advanced] What methodologies optimize pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

  • Prodrug design : Introduce ester or phosphate groups at the methoxy position to enhance aqueous solubility .
  • Lipid-based formulations : Use nanoemulsions or liposomes to improve intestinal absorption .
  • Metabolic stability assays : Monitor cytochrome P450 interactions using liver microsomes to reduce first-pass metabolism .

[Advanced] What strategies address challenges in regioselectivity and racemization during synthesis?

  • Catalyst optimization : Use NiCl₂(dppf) with 2,2'-bipyridine ligands to control cross-coupling regioselectivity .
  • Chiral resolution : Employ HPLC with chiral stationary phases to separate enantiomers post-synthesis .
  • Microwave-assisted synthesis : Reduce reaction times and side products (e.g., in Schiff base formation) .

[Advanced] How can computational tools predict binding affinity and electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability and photodegradation risks .
  • Molecular docking : Simulate interactions with target enzymes (e.g., bacterial topoisomerase IV) using AutoDock Vina .
  • QSAR models : Corrogate substituent electronic parameters (Hammett constants) with bioactivity data .

[Advanced] How should researchers resolve contradictions in reported biological activity data?

  • Standardize assays : Use consistent microbial strains (e.g., ATCC controls) and growth media .
  • Purity validation : Confirm compound integrity via HPLC and mass spectrometry before testing .
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

[Advanced] What protocols assess photostability and degradation pathways?

  • UV-Vis exposure : Irradiate compounds in quartz cells and monitor degradation via HPLC at 254 nm .
  • Mass spectrometry : Identify photoproducts (e.g., demethylation or defluorination) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

[Advanced] How can green chemistry principles enhance synthesis sustainability?

  • Solvent reduction : Use microwave-assisted reactions in ethanol/water mixtures .
  • Catalyst recycling : Recover nickel catalysts via magnetic separation .
  • Waste minimization : Employ one-pot multicomponent reactions to reduce intermediate purification .

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